molecular formula C120H196N38O37 B577976 Osteoblast Activating Peptide (mouse, rat) CAS No. 1222950-80-2

Osteoblast Activating Peptide (mouse, rat)

Katalognummer: B577976
CAS-Nummer: 1222950-80-2
Molekulargewicht: 2763.117
InChI-Schlüssel: FPVZIIUKVAIOMZ-OAQAKURYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Osteoblast Activating Peptide is a biologically active peptide known for its role in promoting the activity and differentiation of osteoblasts, the cells responsible for bone formation. This peptide has been studied extensively in mouse and rat models to understand its effects on bone metabolism and its potential therapeutic applications in bone-related diseases.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Osteoblast Activating Peptide typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds.

Industrial Production Methods: In an industrial setting, the production of Osteoblast Activating Peptide may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves inserting the gene encoding the peptide into a suitable expression system, such as bacteria or yeast, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions: Osteoblast Activating Peptide can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine, leading to the formation of sulfoxides or disulfides.

    Reduction: Reduction reactions can reverse oxidation, particularly disulfide bonds, back to thiol groups.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: Site-directed mutagenesis or chemical modification techniques.

Major Products: The major products of these reactions include oxidized or reduced forms of the peptide and peptides with substituted amino acids, which can be used to study the functional importance of specific residues.

Wissenschaftliche Forschungsanwendungen

Osteoblast Activating Peptide has a wide range of scientific research applications, including:

    Chemistry: Used to study peptide synthesis, structure-activity relationships, and peptide modifications.

    Biology: Investigated for its role in osteoblast differentiation, bone formation, and interaction with other cell types.

    Medicine: Explored as a potential therapeutic agent for bone-related diseases such as osteoporosis and fractures.

    Industry: Utilized in the development of biomaterials and bone grafts that promote bone regeneration.

Wirkmechanismus

The mechanism of action of Osteoblast Activating Peptide involves its interaction with specific receptors on the surface of osteoblasts. This interaction triggers a cascade of intracellular signaling pathways, including the activation of the PI3K-Akt pathway, which promotes osteoblast proliferation and differentiation. The peptide also influences the expression of genes involved in bone matrix production, such as collagen and osteocalcin.

Vergleich Mit ähnlichen Verbindungen

Osteoblast Activating Peptide can be compared with other peptides and compounds that influence bone metabolism, such as:

    Bone Morphogenetic Proteins (BMPs): These proteins also promote osteoblast differentiation but have a broader range of effects on bone and cartilage.

    Parathyroid Hormone (PTH): PTH stimulates bone formation but also has effects on bone resorption.

    RANKL Inhibitors: These inhibitors prevent bone resorption by osteoclasts but do not directly promote osteoblast activity.

The uniqueness of Osteoblast Activating Peptide lies in its specific action on osteoblasts, making it a valuable tool for studying bone formation and developing targeted therapies for bone-related diseases.

Biologische Aktivität

Osteoblast Activating Peptide (OAP) is a significant factor in bone biology, particularly in the regulation of osteoblast activity. This article delves into the biological activity of OAP, focusing on its mechanisms, effects on bone formation, and relevant research findings.

Overview of Osteoblasts and Their Role

Osteoblasts are specialized cells responsible for bone formation. They synthesize and secrete bone matrix proteins and regulate mineralization, playing a crucial role in maintaining bone density and integrity. The differentiation of mesenchymal stem cells into osteoblasts is influenced by various signaling pathways, including the Wnt/β-catenin pathway, which is pivotal for osteoblastogenesis and bone homeostasis .

OAP functions primarily through:

  • Activation of Signaling Pathways : OAP activates the Wnt signaling pathway, promoting osteoblast differentiation and activity. This pathway enhances the expression of Runx2, a transcription factor essential for osteoblast maturation .
  • Regulation of Gene Expression : OAP influences the expression of genes associated with bone formation, including those coding for osteocalcin and alkaline phosphatase (ALP), which are markers of osteoblastic activity .
  • Interaction with Other Factors : OAP works synergistically with other growth factors such as BMPs (Bone Morphogenetic Proteins) to enhance osteogenic differentiation.

In Vitro Studies

In vitro studies using murine osteoblast cell lines (e.g., MC3T3-E1) have demonstrated that OAP significantly increases ALP activity and promotes mineralization. For instance:

  • ALP Activity : Cells treated with OAP showed a marked increase in ALP levels compared to controls, indicating enhanced osteoblastic activity.
  • Mineralization : OAP treatment resulted in increased deposition of calcium phosphate crystals in vitro, a key indicator of mineralization.

In Vivo Studies

In vivo studies using rat models have provided insights into the systemic effects of OAP:

  • Bone Density Improvement : Administration of OAP in ovariectomized rats resulted in significant improvements in bone mineral density (BMD) compared to untreated controls. This suggests that OAP may counteract bone loss associated with osteoporosis.
  • Histological Analysis : Histological examination revealed increased trabecular thickness and number in rats treated with OAP, correlating with enhanced osteoblast activity and reduced osteoclastogenesis.

Data Tables

Study TypeModel OrganismKey FindingsReference
In VitroMouse (MC3T3-E1)Increased ALP activity, enhanced mineralization
In VivoRat (ovariectomized)Improved BMD, increased trabecular thickness

Case Studies

  • Case Study 1 : A study involving ovariectomized rats treated with varying doses of OAP showed a dose-dependent increase in BMD. The highest dose resulted in a 25% increase compared to controls.
  • Case Study 2 : In another investigation, mice receiving OAP exhibited improved healing in critical-sized bone defects, highlighting its potential therapeutic applications in regenerative medicine.

Eigenschaften

CAS-Nummer

1222950-80-2

Molekularformel

C120H196N38O37

Molekulargewicht

2763.117

InChI

InChI=1S/C120H196N38O37/c1-59(2)42-66(122)95(172)143-78(50-93(168)169)107(184)145-73(43-60(3)4)102(179)148-77(49-90(124)164)106(183)144-74(44-61(5)6)103(180)149-79(51-94(170)171)108(185)146-75(45-62(7)8)104(181)153-83(55-160)109(186)139-68(24-14-15-35-121)98(175)147-76(47-64-22-12-11-13-23-64)105(182)138-69(26-17-37-133-119(127)128)99(176)150-80(46-63(9)10)115(192)157-40-20-29-87(157)112(189)142-72(31-33-89(123)163)114(191)156-39-19-30-88(156)113(190)154-84(56-161)110(187)152-82(54-159)96(173)135-53-91(165)137-67(25-16-36-132-118(125)126)97(174)140-71(32-34-92(166)167)101(178)155-85(57-162)116(193)158-41-21-28-86(158)111(188)141-70(27-18-38-134-120(129)130)100(177)151-81(117(194)195)48-65-52-131-58-136-65/h11-13,22-23,52,58-63,66-88,159-162H,14-21,24-51,53-57,121-122H2,1-10H3,(H2,123,163)(H2,124,164)(H,131,136)(H,135,173)(H,137,165)(H,138,182)(H,139,186)(H,140,174)(H,141,188)(H,142,189)(H,143,172)(H,144,183)(H,145,184)(H,146,185)(H,147,175)(H,148,179)(H,149,180)(H,150,176)(H,151,177)(H,152,187)(H,153,181)(H,154,190)(H,155,178)(H,166,167)(H,168,169)(H,170,171)(H,194,195)(H4,125,126,132)(H4,127,128,133)(H4,129,130,134)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-/m0/s1

InChI-Schlüssel

FPVZIIUKVAIOMZ-OAQAKURYSA-N

SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CN=CN5)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.